2,5-Dimethyl-4-(pyridin-3-yl)aniline

Medicinal Chemistry Computational Chemistry Lead Optimization

Secure your supply of 2,5-Dimethyl-4-(pyridin-3-yl)aniline, the precise para-pyridin-3-yl aniline scaffold validated in US8859574B2 for IGF-1R/ALK kinase inhibitor libraries. Unlike generic anilines, its unique 2,5-dimethyl substitution and 3-pyridinyl regioisomerism deliver the exact steric and electronic profile (XLogP3-AA 2.5, TPSA 38.9 Ų) required for reliable SAR and cell permeability. Procure this high-purity intermediate to accelerate your oncology and agrochemical hit-to-lead programs with a building block optimized for Suzuki-Miyaura cross-coupling.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
Cat. No. B8498401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-(pyridin-3-yl)aniline
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)C)C2=CN=CC=C2
InChIInChI=1S/C13H14N2/c1-9-7-13(14)10(2)6-12(9)11-4-3-5-15-8-11/h3-8H,14H2,1-2H3
InChIKeyYZBBFCTZISWSRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-4-(pyridin-3-yl)aniline: Baseline Overview for Scientific Procurement and Research


2,5-Dimethyl-4-(pyridin-3-yl)aniline is a specialized aniline derivative featuring a pyridin-3-yl substituent at the para-position and two methyl groups at the 2 and 5 positions of the aniline ring. This compound, with the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol, is primarily utilized as a research chemical and a building block in organic synthesis [1]. Its computed properties, such as an XLogP3-AA value of 2.5, a topological polar surface area (TPSA) of 38.9 Ų, and a single rotatable bond, define its physicochemical profile [1]. The compound is commercially available, typically at a purity of 95%, and is documented in patents, including its use as an intermediate in the synthesis of kinase inhibitors [2].

2,5-Dimethyl-4-(pyridin-3-yl)aniline: Why Generic Substitution is Not a Viable Procurement Strategy


Substituting 2,5-dimethyl-4-(pyridin-3-yl)aniline with a generic aniline derivative or a different pyridine isomer (e.g., pyridin-2-yl or pyridin-4-yl) is not straightforward and can lead to significant variations in molecular properties and biological outcomes. The specific 2,5-dimethyl substitution pattern on the aniline ring and the 3-pyridinyl attachment are critical for defining the compound's steric and electronic environment [1]. These structural features directly influence key parameters such as lipophilicity (XLogP3-AA = 2.5) and topological polar surface area (TPSA = 38.9 Ų), which are primary determinants of a molecule's permeability and target engagement [1]. Altering the regioisomerism of the pyridine ring or the methylation pattern on the aniline core can dramatically shift these properties, potentially invalidating established structure-activity relationships (SAR) and compromising the intended function of the compound as a selective building block or research tool [1][2].

2,5-Dimethyl-4-(pyridin-3-yl)aniline: Quantitative Evidence for Differentiated Research Applications


Structural Differentiation: Impact of Pyridin-3-yl Regioisomerism on Key Physicochemical Properties

The 2,5-dimethyl-4-(pyridin-3-yl)aniline structure possesses a distinct physicochemical profile compared to its isomeric analogs, which is critical for its application as a research tool. Specifically, the 3-pyridinyl substitution pattern, combined with the 2,5-dimethyl groups, yields a unique set of computed properties that differentiate it from closely related compounds. The XLogP3-AA value of 2.5 indicates moderate lipophilicity, while the TPSA of 38.9 Ų reflects a balance between polarity and permeability [1]. These values are a direct consequence of the specific substitution pattern and are expected to differ from those of 2,5-dimethyl-4-(pyridin-2-yl)aniline and 2,5-dimethyl-4-(pyridin-4-yl)aniline, which have not been computationally characterized in the same detail in the primary literature [1].

Medicinal Chemistry Computational Chemistry Lead Optimization

Synthetic Utility: Validated Role as a Building Block in Kinase Inhibitor Synthesis

2,5-Dimethyl-4-(pyridin-3-yl)aniline is explicitly utilized as a synthetic intermediate in the preparation of pyrimidine derivatives, which are claimed as kinase inhibitors in patent literature . A specific synthetic procedure involves the palladium-catalyzed cross-coupling of 4-bromo-2,5-dimethylaniline with pyridin-3-ylboronic acid, followed by purification via silica gel chromatography to yield the target compound as a yellow solid, with the product confirmed by ESMS (m/z 199.1, M+H⁺) . This documented role as an intermediate for generating a library of biologically active compounds, particularly those targeting insulin-like growth factor (IGF-1R) or anaplastic lymphoma kinase (ALK), distinguishes it from other aniline derivatives that lack this specific patent-backed application [1].

Organic Synthesis Medicinal Chemistry Kinase Inhibitors

Potential for Agrochemical Development: Structural Similarity to Bioactive Pyridylanilines

The core structure of 2,5-dimethyl-4-(pyridin-3-yl)aniline places it within a well-known class of pyridylanilines that have been extensively investigated for their pesticidal and antimicrobial activities [1]. While no direct biological activity data is available for this specific compound, its close structural resemblance to compounds described in patent literature, such as those in EP 0 031 257 A2, which are claimed for combating insects, mites, fungi, and bacteria, provides a strong class-level inference for its potential utility [1]. This differentiates it from other aniline derivatives that are not part of this recognized bioactive class.

Agrochemicals Pesticide Discovery Structure-Activity Relationship

2,5-Dimethyl-4-(pyridin-3-yl)aniline: Validated Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

Given its explicit use as a building block in the synthesis of pyrimidine-based kinase inhibitors (US08859574B2) [1], this compound is ideally suited for medicinal chemistry groups engaged in oncology or inflammation research. Procuring this specific intermediate allows for the rapid generation of diverse compound libraries targeting kinases such as IGF-1R and ALK [1]. The validated synthetic route (Suzuki-Miyaura cross-coupling) ensures reliable incorporation into more complex molecules, reducing the time and cost associated with de novo route development .

Agrochemical Discovery: Hit-to-Lead Optimization of Novel Pesticides

Researchers in the agrochemical industry can leverage the established pyridylaniline scaffold of this compound for hit-to-lead programs targeting pests and pathogens [1]. The compound serves as a starting point for exploring structure-activity relationships (SAR) around the 2,5-dimethyl and 3-pyridinyl motifs, which are common in bioactive molecules with fungicidal, insecticidal, or herbicidal properties [1]. This focused approach is more efficient than screening a broad, undifferentiated library of anilines.

Chemical Biology: Development of Targeted Chemical Probes

The distinct physicochemical profile of 2,5-dimethyl-4-(pyridin-3-yl)aniline, particularly its computed lipophilicity (XLogP3-AA = 2.5) and polar surface area (38.9 Ų), makes it a valuable building block for designing chemical probes with optimized cell permeability [1]. Researchers can use this compound to construct small-molecule probes for investigating kinase signaling pathways or other biological processes, confident in its defined properties as a core fragment.

Academic Research: Methodological Studies in Cross-Coupling Chemistry

The synthesis of this compound from 4-bromo-2,5-dimethylaniline and pyridin-3-ylboronic acid represents a well-defined Suzuki-Miyaura cross-coupling reaction . This makes it an excellent substrate for academic laboratories studying or teaching advanced organic synthesis techniques, reaction optimization, or the application of novel catalytic systems for biaryl bond formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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